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Executive Summary
Pimodivir (formerly JNJ-5207852, VX-787) is a first-in-class, orally bioavailable antiviral

compound that specifically targets the influenza A virus. It emerged from a phenotypic

screening of a compound library and was identified as a potent inhibitor of the viral polymerase

basic protein 2 (PB2) subunit.[1][2][3] By binding to a highly conserved pocket in the PB2 cap-

binding domain, pimodivir effectively blocks the "cap-snatching" mechanism essential for viral

transcription and replication.[1][2] This document provides a comprehensive overview of the

discovery, detailed synthesis pathway, mechanism of action, and key experimental data for

pimodivir. Although its clinical development was halted due to insufficient clinical benefit over

standard of care in Phase 3 trials, the extensive research and methodologies associated with

pimodivir remain a valuable resource for the antiviral drug discovery community.[4]

Discovery and Mechanism of Action
Pimodivir was discovered through a high-throughput phenotypic screening of a compound

library designed to identify compounds with in vitro activity against the influenza virus.[1] This

effort led to the identification of a promising azaindole-based scaffold. Subsequent structure-

guided optimization resulted in the development of pimodivir, a cyclohexyl carboxylic acid

analog with potent anti-influenza A activity.[1]
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The antiviral mechanism of pimodivir lies in its ability to inhibit the cap-snatching process of the

influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA,

PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs and

using it as a primer. Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it

from binding to the host's 7-methylguanosine (m7G) cap structure.[1] This inhibition is highly

specific to influenza A viruses, with negligible activity against influenza B due to structural

differences in the PB2 cap-binding pocket.[1]

Below is a diagram illustrating the signaling pathway of pimodivir's action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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